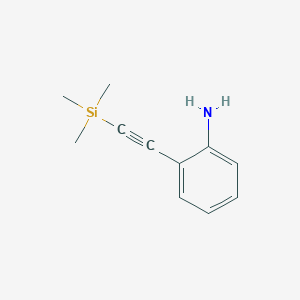

2-((Trimethylsilyl)ethynyl)aniline

Description

Propriétés

IUPAC Name |

2-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXSBRZDPKQYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402601 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103529-16-4 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(trimethylsilyl)ethynyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-((Trimethylsilyl)ethynyl)aniline

This guide provides a comprehensive overview of the synthesis of 2-((trimethylsilyl)ethynyl)aniline, a valuable building block in the development of pharmaceuticals and other advanced organic materials. The primary method detailed is the Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The principal route for synthesizing this compound is the Sonogashira coupling of an aryl halide, typically 2-iodoaniline, with trimethylsilylacetylene. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] An alternative, though less direct, approach involves the reaction of 2-bromonitrobenzene with trimethylsilylacetylene, followed by the reduction of the nitro group to an amine.[3] This guide will focus on the more direct Sonogashira coupling of 2-iodoaniline.

The overall reaction is depicted in the following workflow:

Caption: Synthesis workflow via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for similar Sonogashira couplings.[1][4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Iodoaniline | 219.03 | (e.g., 1.095 g) | 1.0 |

| Trimethylsilylacetylene | 98.22 | (e.g., 0.737 g, 1.0 mL) | 1.5 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | (e.g., 0.070 g) | 0.02 |

| Copper(I) iodide | 190.45 | (e.g., 0.019 g) | 0.02 |

| Triethylamine | 101.19 | (e.g., 2.1 mL) | 3.0 |

| Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - | (e.g., 25 mL) | - |

| Ethyl acetate | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | As needed | - |

| Silica gel (for chromatography) | - | As needed | - |

| Hexanes and Ethyl Acetate (for chromatography) | - | As needed | - |

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.02 eq).

-

Solvent and Base Addition: Add anhydrous THF or DMF (to achieve a concentration of 0.1-0.5 M with respect to 2-iodoaniline) and anhydrous triethylamine (3.0 eq).

-

Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

-

Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Then, slowly add trimethylsilylacetylene (1.5 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate. Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

Materials and Equipment:

| Item | Specification |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of hexanes and ethyl acetate (e.g., starting with 95:5) with 0.1-1% triethylamine |

| Chromatography Column | Appropriate size for the scale of the reaction |

| Collection Tubes | For collecting fractions |

Procedure:

-

TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A suitable Rf value for the product is typically in the range of 0.2-0.4.

-

Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to facilitate the elution of the product. The addition of a small amount of triethylamine to the eluent can help prevent streaking of the aniline product on the acidic silica gel.[5][6]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.

Characterization Data

The identity and purity of the final product can be confirmed by spectroscopic methods.

Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NSi | [7] |

| Molecular Weight | 189.33 g/mol | [7] |

| Appearance | Colorless to yellow liquid | [8] |

| Boiling Point | 120 °C at 0.1 mmHg | [7] |

| Density | 0.94 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.564 | [7] |

Spectroscopic Data:

| Spectrum | Data | Reference |

| ¹H NMR | Conforms to structure | [9][10] |

| ¹³C NMR | Conforms to structure | [9] |

| Mass Spectrometry | Consistent with the expected molecular weight | [9] |

| Infrared (IR) Spectroscopy | Consistent with the functional groups present | [9] |

A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of this compound.[10]

Signaling Pathways and Logical Relationships

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[(三甲基硅基)乙炔基]苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromatography [chem.rochester.edu]

- 7. 2- (Trimethylsilyl)ethynyl aniline 97 103529-16-4 [sigmaaldrich.com]

- 8. 2-[(Trimethylsilyl)ethynyl]aniline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound 97(103529-16-4) 1H NMR [m.chemicalbook.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: 2-((Trimethylsilyl)ethynyl)aniline (CAS No. 103529-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((Trimethylsilyl)ethynyl)aniline, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, outlines a standard synthesis protocol, and explores its applications in the development of novel pharmaceuticals and functional materials. Emphasis is placed on providing structured data and detailed experimental methodologies to support laboratory research and development.

Physicochemical Properties

This compound is a colorless to yellow liquid at room temperature.[1] Its core structure features an aniline ring substituted at the ortho position with a trimethylsilyl-protected ethynyl group, making it a valuable and versatile building block in cross-coupling reactions. The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 103529-16-4 | [2][3] |

| Molecular Formula | C₁₁H₁₅NSi | [4] |

| Molecular Weight | 189.33 g/mol | [2][3][4] |

| Boiling Point | 120 °C at 0.1 mmHg | [2][3] |

| Density | 0.94 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n20/D) | 1.564 | [2][3] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][5] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through a Sonogashira cross-coupling reaction.[6] This well-established palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (an ortho-substituted haloaniline).[7][8] A common starting material is 2-iodoaniline or 2-bromoaniline.

An alternative approach involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene, followed by the reduction of the nitro group to an amine.[5][6][9]

General Sonogashira Coupling Mechanism

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle :

-

Oxidative Addition : The Pd(0) catalyst reacts with the aryl halide (e.g., 2-iodoaniline) to form a Pd(II) complex.

-

Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination : The final product is formed, and the Pd(0) catalyst is regenerated.

-

-

Copper Cycle :

-

A base (typically an amine like triethylamine) deprotonates the terminal alkyne (trimethylsilylacetylene).

-

The resulting acetylide anion reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate, which then participates in the transmetalation step.[8]

-

Experimental Protocol: Sonogashira Coupling

This protocol describes a general laboratory-scale synthesis of this compound from 2-iodoaniline and trimethylsilylacetylene.

Materials:

-

2-Iodoaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

-

Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF to the flask to dissolve the reagents.

-

Stir the mixture at room temperature for 15-20 minutes to ensure catalyst activation.

-

Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter it through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The presence of the reactive amine and the protected alkyne allows for sequential, regioselective functionalization.

Key applications include:

-

Synthesis of Heterocycles : It is a precursor for synthesizing quinolines, indoles, and other condensed heteroaromatic ring systems, which are common scaffolds in pharmaceuticals.[5][9]

-

Development of Biologically Active Compounds : The compound has been utilized in the synthesis of:

-

Functional Materials : Thiophene derivatives, structurally related to this compound, are used in the development of materials with specific electronic and optical properties.

Spectroscopic Data

Detailed spectral data such as 1H NMR, 13C NMR, and mass spectra are typically confirmed by purchasers from commercial suppliers. While raw spectra are not publicly available in comprehensive databases, the expected characteristic signals can be predicted based on the molecular structure.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | ~7.3-6.6 ppm : Multiplets corresponding to the 4 aromatic protons. ~4.0 ppm : Broad singlet for the 2 amine (-NH₂) protons. ~0.25 ppm : Singlet for the 9 protons of the trimethylsilyl (-Si(CH₃)₃) group. |

| ¹³C NMR | ~148 ppm : Carbon attached to the amine group. ~132-115 ppm : Signals for the other aromatic carbons. ~110 ppm : Carbon attached to the alkyne. ~105 ppm & ~95 ppm : Two signals for the alkyne carbons. ~0 ppm : Signal for the methyl carbons of the trimethylsilyl group. |

| FT-IR (cm⁻¹) | ~3450 & ~3360 : Two bands for the N-H stretching of the primary amine. ~2150 : C≡C stretching of the alkyne. ~1250 & ~840 : Si-C stretching. |

| Mass Spec (EI) | m/z 189 : Molecular ion (M⁺). m/z 174 : Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). |

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the Sonogashira coupling synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

| Hazard Information | Details |

| GHS Pictogram | Exclamation Mark (GHS07) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Target Organs | Respiratory system |

| Storage Class | 10 - Combustible liquids |

References

- 1. 2,4,5-TRIMETHYLANILINE(94-48-4) 13C NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. 2-(2-(Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 4377953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-[(Trimethylsilyl)ethynyl]aniline, 97% | Fisher Scientific [fishersci.ca]

- 6. H55930.03 [thermofisher.com]

- 7. 2-[(Trimethylsilyl)ethynyl]aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. (Trimethylsilyl)acetylene [webbook.nist.gov]

- 9. 2-[(三甲基硅基)乙炔基]苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 2-((Trimethylsilyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Trimethylsilyl)ethynyl)aniline is a versatile bifunctional organic compound featuring both a nucleophilic aniline moiety and a protected terminal alkyne. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its known applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, characterization, and use in chemical reactions.

| Property | Value | References |

| Molecular Weight | 189.33 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NSi | [2][4] |

| CAS Number | 103529-16-4 | [1] |

| Appearance | Colorless to Yellow Liquid | [5] |

| Density | 0.94 g/mL at 25 °C | [1][5] |

| Boiling Point | 120 °C at 0.1 mmHg | [1][4] |

| Refractive Index | 1.564 | [1][5] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[6] This palladium-catalyzed cross-coupling reaction involves the reaction of a 2-haloaniline (typically 2-iodoaniline or 2-bromoaniline) with trimethylsilylacetylene in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the synthesis of this compound from 2-iodoaniline and trimethylsilylacetylene.

Materials:

-

2-Iodoaniline

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, add 2-iodoaniline (1.0 eq).

-

Catalyst and Co-catalyst Addition: Under a gentle stream of inert gas (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene (10 mL/mmol of 2-iodoaniline) and triethylamine (2.0 eq) to the flask via syringe.

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 70°C and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Synthetic Workflow

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be readily deprotected under mild basic or fluoride-mediated conditions to reveal the free alkyne. This free alkyne can then participate in a variety of cyclization and coupling reactions.

The aniline functionality can also be derivatized or utilized as a nucleophile in various transformations. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. For instance, it is a precursor for the synthesis of certain quinoline derivatives.[1]

Biological Activity and Signaling Pathways

Despite its utility as a synthetic building block, a thorough search of the public scientific literature and chemical databases reveals no reported biological activity or studies on the involvement of this compound in cellular signaling pathways. Its application appears to be confined to the realm of chemical synthesis. While substituted anilines as a class have been investigated for various biological activities, including as kinase inhibitors, this specific compound has not been the subject of such studies.[7][8][9] The focus of research on silylated molecules in a biological context has been primarily on their use as protecting groups, for modifying pharmacokinetic properties, or in drug delivery systems, rather than as direct modulators of signaling pathways.[10][11][12]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical properties and predictable reactivity in Sonogashira coupling reactions make it an important tool for chemists. However, for professionals in drug development, it is crucial to note the current absence of data regarding its biological effects and mechanism of action. Future research may explore the biological potential of this compound and its derivatives, but at present, its utility is primarily in the synthetic domain.

References

- 1. 2- (Trimethylsilyl)ethynyl aniline 97 103529-16-4 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-(2-(Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 4377953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[(TRIMETHYLSILYL)ETHYNYL]ANILINE [chemicalbook.com]

- 5. 2-[(Trimethylsilyl)ethynyl]aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-[(トリメチルシリル)エチニル]アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Silylated biomolecules: Versatile components for bioinks [frontiersin.org]

Technical Guide: Physicochemical Properties and Synthesis of 2-((Trimethylsilyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the synthesis of 2-((trimethylsilyl)ethynyl)aniline, a key intermediate in the synthesis of various heterocyclic compounds and functional materials.

Core Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and safety assessments.

| Property | Value | Conditions |

| Boiling Point | 120 °C | at 0.1 mmHg[1] |

| 229 °C | (likely at atmospheric pressure) | |

| Density | 0.94 g/mL | at 25 °C[1] |

| Refractive Index | n20/D 1.564 |

Synthesis of this compound

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (typically 2-iodoaniline or 2-bromoaniline).

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established methodologies for the Sonogashira coupling of 2-haloanilines with terminal alkynes.

Materials:

-

2-Iodoaniline (or 2-bromoaniline)

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and an argon/nitrogen inlet, dissolve the 2-haloaniline (1 equivalent) in anhydrous THF or DMF.

-

Catalyst and Base Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), copper(I) iodide (0.01-0.05 equivalents), and triethylamine or DIEA (2-3 equivalents).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.

-

Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture dropwise via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 50-80°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Purification: The filtrate is then washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Synthesis Workflow

The following diagram illustrates the logical flow of the Sonogashira coupling reaction for the synthesis of this compound.

Caption: Workflow for the Sonogashira Coupling Synthesis.

References

IR and mass spectrometry of 2-((Trimethylsilyl)ethynyl)aniline

An in-depth analysis of 2-((Trimethylsilyl)ethynyl)aniline, a key intermediate in the synthesis of various heterocyclic compounds and functional materials, requires precise characterization to ensure identity and purity.[1] This technical guide focuses on the core analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the structural elucidation of this compound.

Molecular Profile

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 103529-16-4[2] |

| Molecular Formula | C₁₁H₁₅NSi[2] |

| Molecular Weight | 189.33 g/mol [3] |

| Appearance | Brown-yellow liquid[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] The analysis of this compound reveals characteristic absorption bands corresponding to its aniline, alkyne, and trimethylsilyl moieties.

Experimental Protocol: FTIR Analysis (Liquid Film)

A common method for analyzing liquid samples like this compound is by using a liquid film on salt plates.[6]

-

Sample Preparation : A single drop of the neat liquid sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6][7]

-

Instrumentation : The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The sample is then placed in the spectrometer's beam path.

-

The spectrum is scanned over a typical range of 4000–400 cm⁻¹.[6]

-

To improve the signal-to-noise ratio, 16 to 32 scans are typically averaged with a resolution of 4 cm⁻¹.[6]

-

The final absorbance spectrum is generated after automatic background subtraction.

-

IR Spectral Data and Interpretation

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3510–3400 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is characteristic of the primary amine group on the aniline ring.[8] |

| 3100–3000 | C-H Stretch | Aromatic Ring | These absorptions are typical for C-H bonds on a benzene ring.[9] |

| ~2150 | C≡C Stretch | Alkyne | This peak corresponds to the carbon-carbon triple bond, a key feature of the ethynyl group. |

| 1620–1580 | C=C Stretch | Aromatic Ring | These bands arise from the stretching vibrations within the aromatic ring skeleton.[9] |

| 1340–1250 | C-N Stretch | Aromatic Amine | This absorption is characteristic of the bond between the aromatic ring and the nitrogen atom of the amine group.[5] |

| 1250, 840 | Si-C Stretch / Rock | Trimethylsilyl (-Si(CH₃)₃) | These strong bands are definitive indicators of the trimethylsilyl group. |

| 750 | C-H Out-of-Plane Bend | 1,2-Disubstituted Benzene | This strong absorption helps confirm the ortho-substitution pattern on the aniline ring.[5] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.[6] The mass spectrum of this compound confirms its molecular weight and shows characteristic fragments from the trimethylsilyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds like silylated derivatives.[10]

-

Sample Preparation : A dilute solution (e.g., 1-10 µg/mL) of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.[6]

-

Instrumentation : A GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.

-

GC Conditions : The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., C18).[6] The oven temperature is programmed to ramp up to ensure elution of the compound.

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : A quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).[6]

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

-

MS Spectral Data and Interpretation

The mass spectrum provides the molecular weight and key structural fragments.

| m/z Value | Ion | Interpretation |

| 189 | [M]⁺ | Molecular Ion : This peak corresponds to the intact molecule minus one electron and confirms the molecular weight of 189.33 Da.[11] |

| 174 | [M-15]⁺ or [M-CH₃]⁺ | Loss of Methyl : A very common fragmentation for TMS-containing compounds, resulting from the loss of a methyl radical from the silyl group.[12] |

| 116 | [M-73]⁺ or [M-Si(CH₃)₃]⁺ | Loss of TMS Group : This fragment represents the 2-ethynylaniline cation formed by the cleavage of the bond to the trimethylsilyl group. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl Cation : This is a highly stable and characteristic ion for TMS derivatives, often appearing as a prominent peak in the spectrum.[13] |

Analytical Workflow Visualization

The characterization of a synthesized compound like this compound follows a logical workflow, beginning with the sample and proceeding through multiple analytical techniques to confirm its structure.

Caption: Workflow for the structural characterization of this compound.

References

- 1. 2- (Trimethylsilyl)ethynyl aniline 97 103529-16-4 [sigmaaldrich.com]

- 2. 2-(2-(Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 4377953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[(三甲基硅基)乙炔基]苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. nbinno.com [nbinno.com]

- 11. savemyexams.com [savemyexams.com]

- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-((Trimethylsilyl)ethynyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Trimethylsilyl)ethynyl)aniline serves as a versatile building block in organic synthesis. The presence of the aniline moiety, the ethynyl group, and the bulky trimethylsilyl substituent imparts unique electronic and steric properties, making its derivatives candidates for novel pharmaceuticals and functional materials. Understanding the precise three-dimensional arrangement of atoms within a crystalline solid, as provided by single-crystal X-ray diffraction, is paramount for rational drug design, polymorphism screening, and the development of materials with tailored properties.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a palladium-catalyzed Sonogashira coupling reaction between 2-haloaniline (commonly 2-iodoaniline or 2-bromoaniline) and trimethylsilylacetylene. The general synthetic route is outlined below.

General Synthesis Protocol for this compound

Materials:

-

2-Iodoaniline (or 2-bromoaniline)

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline, the palladium catalyst, and CuI.

-

Dissolve the solids in the anhydrous solvent.

-

Add the base to the reaction mixture.

-

Slowly add trimethylsilylacetylene to the stirring solution at room temperature.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Crystallization Methods

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step. Several methods can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, or a mixture thereof) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Data Collection and Structure Refinement Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations. The diffractometer bombards the crystal with monochromatic X-rays and records the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.

Data Presentation

Crystallographic data for novel structures are typically presented in a standardized format. While specific data for this compound derivatives is not available, the following tables illustrate how such data would be structured.

Table 1: Crystal Data and Structure Refinement Details for a Hypothetical Derivative.

| Parameter | Value |

| Empirical formula | C₁₁H₁₅NSi |

| Formula weight | 189.33 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |

| b = Y.YYYY(Y) Å, β = 90° | |

| c = Z.ZZZZ(Z) Å, γ = 90° | |

| Volume | VVVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ μμ.μμμ mm⁻¹ |

| F(000) | FFFF |

| Crystal size | x.xx × y.yy × z.zz mm |

| Theta range for data collection | θ.θθ to θθ.θθθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.xxxx] |

| Completeness to theta | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.xxxx, wR₂ = 0.yyyy |

| R indices (all data) | R₁ = 0.aaaa, wR₂ = 0.bbbb |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical Derivative.

| Bond | Length (Å) | Angle | Angle (°) |

| Si-C(alkyne) | X.XXX(X) | C(phenyl)-C(alkyne)-C(alkyne) | YYY.Y(Y) |

| C(alkyne)≡C(alkyne) | Y.YYY(Y) | C(alkyne)-C(phenyl)-N | ZZZ.Z(Z) |

| C(phenyl)-N | Z.ZZZ(Z) |

Visualization of Experimental Workflow

The process from synthesis to structural elucidation can be visualized as a logical workflow.

Caption: Workflow for the synthesis, crystallization, and structural analysis of small molecules.

Conclusion

The determination of the crystal structure of this compound derivatives is a crucial endeavor for advancing their application in medicinal chemistry and materials science. This guide provides a comprehensive overview of the necessary synthetic and analytical methodologies. While specific crystallographic data for the parent compound and its derivatives are not yet widely reported, the protocols outlined herein provide a robust framework for researchers to pursue these structural elucidations. The resulting data will be invaluable for building a deeper understanding of the structure-property relationships within this important class of compounds.

Quantum Chemical Studies of 2-((trimethylsilyl)ethynyl)aniline: A Theoretical and Experimental Overview

An in-depth technical guide by Gemini

Abstract

2-((trimethylsilyl)ethynyl)aniline is a versatile chemical intermediate used in the synthesis of various heterocyclic compounds, including quinolines and naphthoacridinones. Understanding its molecular structure, electronic properties, and reactivity is crucial for optimizing its use in synthetic chemistry and drug design. This whitepaper provides a comprehensive overview of the quantum chemical properties of this compound, based on established computational methodologies applied to analogous aniline derivatives.[1][2] We detail the theoretical framework for its study, present key computed parameters, and describe relevant experimental protocols. The insights derived from these computational models are essential for predicting the molecule's behavior and guiding its application in pharmaceutical and materials science research.

Introduction

Aniline and its derivatives are fundamental building blocks in a vast array of industrial and pharmaceutical applications, including the manufacturing of dyes, pesticides, and therapeutic agents.[1][2] The inclusion of substituent groups on the aniline ring significantly alters the molecule's charge distribution, thereby affecting its structural, electronic, and vibrational characteristics.[1] The title compound, this compound, incorporates two key functional groups: an amino (-NH₂) group and a trimethylsilyl (TMS)-protected ethynyl group (-C≡C-Si(CH₃)₃). This unique combination makes it a valuable precursor in synthetic organic chemistry.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for investigating the electronic structure and properties of such molecules.[1][3] These computational methods allow for the prediction of molecular geometries, vibrational spectra, and electronic parameters like frontier molecular orbital (FMO) energies, which are critical for understanding molecular reactivity and charge transfer processes.[2][4] This guide outlines the standard computational approach for analyzing this compound and discusses the implications of its computed properties.

Methodologies and Protocols

A combined theoretical and experimental approach is necessary for a thorough understanding of this compound.

Computational Protocol

The computational analysis of aniline derivatives is reliably performed using DFT.[3] The protocol described here is based on methodologies frequently reported in the literature for similar molecular systems.[1][2][5]

A typical workflow for the quantum chemical analysis is illustrated below.

Caption: Standard computational workflow for quantum chemical analysis.

Detailed Steps:

-

Geometry Optimization: The molecular structure of this compound is optimized using DFT. A common and effective functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1] A high-level basis set such as 6-311++G(d,p) is recommended for accurate results.[1][2]

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry.

-

Electronic Property Calculation: Based on the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity and kinetic stability.[2]

-

Spectroscopic Simulation: Theoretical vibrational spectra (Infrared and Raman) can be computed from the frequency calculations.[1] Electronic transitions and UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations.[6]

-

Solvation Effects: To simulate behavior in a solution, calculations can be performed using a continuum solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[5]

-

Software: All calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or similar programs.[1]

Experimental Protocol: Synthesis

This compound is a commercially available compound.[7][8] It can be synthesized via a Sonogashira coupling reaction. A generalized protocol is as follows:

-

Reactants: 2-bromonitrobenzene and trimethylsilylacetylene are used as the starting materials.

-

Catalyst: The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base: The reaction is typically carried out in an appropriate solvent like triethylamine or a mixture of THF and triethylamine, which also serves as the base.

-

Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until completion.

-

Workup and Purification: The resulting nitro-compound is then reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the final product, this compound. The crude product is purified using standard techniques such as column chromatography.

Results and Discussion

While specific published data for this compound is scarce, the following sections present representative data that would be expected from the computational protocol described above, based on studies of similar aniline and silyl-alkyne derivatives.[1][5]

Molecular Geometry

The geometry optimization provides key structural parameters. The aniline ring is largely planar, with the amino and ethynyl groups positioned in the ortho configuration.

Table 1: Predicted Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value | Typical Experimental Value Range |

| Bond Lengths (Å) | |||

| C≡C | 1.21 Å | 1.19 - 1.22 Å | |

| C-Si | 1.85 Å | 1.83 - 1.87 Å | |

| C(ring)-C(ethynyl) | 1.44 Å | 1.42 - 1.45 Å | |

| C(ring)-N | 1.41 Å | 1.40 - 1.43 Å | |

| N-H | 1.01 Å | 1.00 - 1.02 Å | |

| Bond Angles (°) | |||

| C-C≡C | 178.5° | ~180° | |

| C(ring)-C-N | 121.0° | ~120° |

Note: These are illustrative values based on related literature. Actual calculated values may vary slightly.

Vibrational Analysis

The calculated vibrational spectrum provides insight into the molecule's characteristic functional groups. The frequencies are often scaled by empirical factors (e.g., 0.95-0.98) to better match experimental data.[1]

Table 2: Key Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3500 cm⁻¹ |

| N-H Symmetric Stretch | -NH₂ | ~3410 cm⁻¹ |

| C≡C Stretch | Ethynyl | ~2155 cm⁻¹ |

| N-H Bending (Scissoring) | -NH₂ | ~1620 cm⁻¹ |

| C-N Stretch | Aryl-Amine | ~1280 cm⁻¹ |

| Si-C Stretch | Trimethylsilyl | ~850 cm⁻¹ & ~1250 cm⁻¹ |

Note: Illustrative values. These frequencies are key identifiers in an experimental IR spectrum.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity.

Caption: Relationship between FMOs and molecular properties.

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -5.25 eV | Electron-donating capability (localized on aniline ring) |

| ELUMO | -0.80 eV | Electron-accepting capability (localized on ethynyl/ring) |

| Energy Gap (ΔE) | 4.45 eV | High kinetic stability, low reactivity |

Note: Illustrative values. A smaller energy gap generally implies higher reactivity and susceptibility to electronic excitation.

The HOMO is expected to be localized primarily on the electron-rich aniline moiety, particularly the nitrogen atom and the aromatic ring. The LUMO is likely distributed over the π-system of the benzene ring and the ethynyl group. This separation facilitates intramolecular charge transfer (ICT), a property of interest for developing materials with specific optical properties.[9]

Conclusion

This technical guide outlines a robust framework for the quantum chemical study of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties.[1][2] The analysis of frontier molecular orbitals and other electronic descriptors provides critical insights into its stability and reactivity, which can guide its use as a synthetic intermediate in drug discovery and materials science. The synergy between these computational predictions and experimental validation is key to unlocking the full potential of this versatile molecule.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Vibational Spectroscopic , Molecular Structure and HOMO , LUMO Studies of Sulfanilamide by Density Functional Method [libsp.kau.edu.sa]

- 3. arabjchem.org [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-[(Trimethylsilyl)ethynyl]aniline, 97% | Fisher Scientific [fishersci.ca]

- 8. 2-[(Trimethylsilyl)ethynyl]aniline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines from 2-((trimethylsilyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted quinolines, valuable scaffolds in medicinal chemistry and drug development, utilizing 2-((trimethylsilyl)ethynyl)aniline as a key starting material. The protocols outlined below are based on established methodologies for the cyclization of 2-alkynyl anilines, adapted for the specific reactivity of the silyl-protected starting material.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The development of efficient and versatile synthetic routes to functionalized quinolines is therefore of significant interest. One effective strategy involves the cyclization of 2-alkynyl aniline derivatives. This document details a protocol for the synthesis of quinolines from this compound, a readily available starting material. The presence of the trimethylsilyl group on the alkyne terminus presents both a challenge and an opportunity. While it can hinder direct cyclization under certain conditions, it also allows for a controlled, stepwise approach involving desilylation followed by or concurrent with the cyclization step.

Key Synthetic Strategies

Two primary strategies for the synthesis of quinolines from this compound are presented:

-

One-Pot Desilylation and Electrophilic Cyclization: This protocol involves the in-situ removal of the trimethylsilyl group followed by an immediate electrophile-mediated cyclization to form 3-halo-substituted quinolines. This method is efficient as it avoids the isolation of the terminal alkyne intermediate.

-

Two-Step Synthesis via Desilylation and Condensation: This approach involves the initial desilylation of the starting material to generate 2-ethynylaniline, which is then condensed with a carbonyl compound in a subsequent step to yield 2,4-disubstituted quinolines. This method offers greater flexibility in introducing substituents at the 2- and 4-positions of the quinoline core.

Protocol 1: One-Pot Desilylation and Electrophilic Cyclization for the Synthesis of 3-Iodoquinolines

This protocol is adapted from the well-established Larock methodology for the electrophilic cyclization of 2-alkynyl anilines. A key modification is the inclusion of a desilylating agent to remove the trimethylsilyl group in situ, allowing for the subsequent iodocyclization.

Experimental Protocol

Materials:

-

This compound

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 mmol) in a mixture of methanol (5 mL) and acetonitrile (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 1 hour to effect the desilylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the desilylation is complete, add iodine (1.2 mmol) to the reaction mixture in one portion.

-

Stir the reaction at room temperature for an additional 2 hours. The reaction mixture will turn dark brown.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to reduce the excess iodine. The color of the solution will fade to light yellow.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 3-iodoquinoline.

Data Presentation

| Entry | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | This compound | 3-Iodoquinoline | 1. K₂CO₃, MeOH/MeCN, rt, 1h; 2. I₂, rt, 2h | 75-85 |

Yields are approximate and may vary depending on the specific reaction scale and purification efficiency.

Protocol 2: Two-Step Synthesis of 2,4-Disubstituted Quinolines via Desilylation and Condensation

This protocol provides a versatile route to quinolines with substitution at both the 2- and 4-positions. The first step involves the clean desilylation of the starting material, followed by a Lewis acid-catalyzed condensation with a carbonyl compound.

Step 1: Synthesis of 2-Ethynylaniline

Experimental Protocol:

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (5.0 mmol) in methanol (25 mL) in a round-bottom flask.

-

Add potassium carbonate (7.5 mmol) to the solution.

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 2-ethynylaniline, which can be used in the next step without further purification.

Step 2: Synthesis of 2,4-Disubstituted Quinolines

Experimental Protocol:

Materials:

-

2-Ethynylaniline (from Step 1)

-

Aldehyde or Ketone (e.g., Benzaldehyde for 2-phenylquinoline)

-

Orthoester (e.g., Trimethyl orthoformate)

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2-ethynylaniline (1.0 mmol) in toluene (10 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.2 mmol) and the orthoester (1.5 mmol).

-

Add ytterbium(III) trifluoromethanesulfonate (10 mol%) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation

| Entry | Aldehyde/Ketone | Orthoester | Product | Yield (%) |

| 1 | Benzaldehyde | Trimethyl orthoformate | 2-Phenyl-4-methoxyquinoline | 70-80 |

| 2 | Acetophenone | Trimethyl orthoformate | 4-Methoxy-2-methyl-2-phenylquinoline | 65-75 |

Yields are approximate and may vary depending on the specific substrates and reaction conditions.

Visualizations

Signaling Pathway / Reaction Mechanism

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-((trimethylsilyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((trimethylsilyl)ethynyl)aniline is a versatile synthetic intermediate widely employed in the development of pharmaceuticals, organic materials, and fine chemicals. The presence of a nucleophilic amino group and a reactive trimethylsilyl-protected alkyne on the same aromatic scaffold makes it a valuable building block for the construction of more complex molecular architectures, such as indoles and other heterocyclic systems. The Sonogashira cross-coupling reaction is a highly efficient and widely used method for the synthesis of this compound, involving the palladium- and copper-cocatalyzed reaction of a 2-haloaniline with (trimethylsilyl)acetylene.[1] This document provides detailed application notes, experimental protocols, and relevant data for the synthesis of this compound.

Data Presentation

Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NSi | |

| Molecular Weight | 189.33 g/mol | |

| Appearance | Brown-yellow liquid | [2] |

| Boiling Point | 120 °C at 0.1 mmHg | |

| Density | 0.94 g/mL at 25 °C | |

| ¹H NMR Spectrum | Conforms to structure | [2] |

| ¹³C NMR Spectrum | See Characterization Data section for representative values. |

Representative Reaction Conditions for the Sonogashira Coupling of 2-Haloanilines with (Trimethylsilyl)acetylene

The following table summarizes typical conditions for the Sonogashira coupling to produce 2-alkynyl-anilines, demonstrating the versatility of the reaction with different starting materials and catalytic systems.

| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromoaniline | [DTBNpP]Pd(crotyl)Cl (5) | - | 2,2,6,6-Tetramethylpiperidine | Acetonitrile | Room Temp | 18 | 75 | [3] |

| 2-Iodoaniline | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Triethylamine | THF or DMF | 50-80 | 2-24 | 85-95 (expected) | Adapted from[1] |

| 2-Bromonitrobenzene | Pd(PPh₃)₄ (3) | CuI (5) | Triethylamine | Toluene | 80 | 12 | >90 (product is subsequently reduced) | [4] |

Note: Yields are highly dependent on the specific substrate, reaction scale, purity of reagents, and inert atmosphere techniques. The conditions provided are a general guideline and may require optimization.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 2-Iodoaniline with (Trimethylsilyl)acetylene

This protocol is adapted from a standard procedure for the synthesis of a closely related analogue, 3-((trimethylsilyl)ethynyl)aniline, and is expected to provide good to excellent yields for the target compound.[1] 2-Iodoaniline is generally more reactive than 2-bromoaniline, often leading to higher yields under milder conditions.

Materials:

-

2-Iodoaniline

-

(Trimethylsilyl)acetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF or DMF to the flask. The solvent volume should be sufficient to create a 0.1 to 0.5 M solution with respect to the 2-iodoaniline.

-

Stir the mixture at room temperature for 15-30 minutes to ensure dissolution and catalyst activation.

-

Slowly add (trimethylsilyl)acetylene (1.2-1.5 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 50-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization Data:

-

Appearance: Brown-yellow liquid.[2]

-

¹H NMR (CDCl₃, 400 MHz): A spectrum conforming to the expected structure is anticipated.

-

¹³C NMR (CDCl₃, 100 MHz): Representative chemical shifts for a similar structure, 4-[(trimethylsilyl)ethynyl]benzonitrile, are δ 132.5, 131.9, 118.5, 111.8, 103.0, 99.6, -0.26.[5] The aromatic and alkynyl carbons of this compound are expected in similar regions.

Mandatory Visualization

Sonogashira Coupling Reaction Pathway

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-[(Trimethylsilyl)ethynyl]aniline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-[(三甲基硅基)乙炔基]苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

Application Notes and Protocols for Sonogashira Coupling with 2-((trimethylsilyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively utilized in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-((trimethylsilyl)ethynyl)aniline with various aryl halides. The resulting 2-(arylethynyl)aniline derivatives are valuable intermediates, particularly in drug discovery and development, as they serve as precursors for the synthesis of biologically active indole scaffolds through subsequent cyclization reactions.[4][5] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and can be readily removed in situ or in a subsequent step.[6]

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.

-

-

Copper Cycle :

-

π-Alkyne Complex Formation : The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.

-

Deprotonation : In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.

-

The reaction can also be performed under copper-free conditions, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts.[1]

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Applications in Drug Development and Heterocycle Synthesis

The Sonogashira coupling of this compound is a key step in the synthesis of various heterocyclic compounds, most notably indoles. The resulting 2-alkynyl aniline intermediates can undergo intramolecular cyclization to form the indole ring system, a privileged scaffold in medicinal chemistry found in numerous biologically active compounds.[7][8]

This methodology allows for the rapid construction of diverse indole libraries by varying the aryl halide coupling partner. The indole products can then be further functionalized to develop novel therapeutic agents. One-pot or tandem Sonogashira coupling and cyclization reactions have been developed to streamline this process, offering an efficient route to 2-substituted indoles.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.org [mdpi.org]

- 3. Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. uvadoc.uva.es [uvadoc.uva.es]

Application Notes and Protocols: Indium-Promoted Dimerization of 2-Ethynylaniline Derivatives for the Synthesis of Polysubstituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, make them a privileged scaffold in drug discovery. This document provides detailed application notes and protocols for the indium-promoted intermolecular dimerization of 2-ethynylaniline derivatives, a powerful and efficient method for the synthesis of polysubstituted quinolines.

The reaction pathway of 2-ethynylaniline derivatives promoted by indium(III) bromide (InBr₃) is highly dependent on the nature of the substituent on the terminal alkyne. When the alkyne is substituted with an alkyl or aryl group, the reaction proceeds via an intramolecular cyclization to yield indole derivatives. However, in the presence of a terminal alkyne (no substituent) or a trimethylsilyl-substituted alkyne, the reaction favors an intermolecular dimerization pathway, leading to the formation of valuable polysubstituted quinoline structures.[1][2] This divergent reactivity allows for selective synthesis of either indoles or quinolines from a common precursor scaffold.

Data Presentation: Substrate Scope and Reaction Yields

The indium-promoted dimerization of various 2-ethynylaniline derivatives has been investigated to establish the scope and efficiency of this transformation. The following table summarizes the results obtained for the synthesis of polysubstituted quinolines using InBr₃ as a promoter.

Table 1: InBr₃-Promoted Dimerization of 2-Ethynylaniline Derivatives to Quinolines

| Entry | 2-Ethynylaniline Derivative (Substituent R¹) | Product (Quinoline Derivative) | Time (h) | Yield (%) |

| 1 | H | 2-(2-aminophenyl)-4-methylquinoline | 1 | 85 |

| 2 | 4-Me | 2-(2-amino-5-methylphenyl)-4,6-dimethylquinoline | 1 | 82 |

| 3 | 4-OMe | 2-(2-amino-5-methoxyphenyl)-6-methoxy-4-methylquinoline | 1 | 78 |

| 4 | 4-Cl | 2-(2-amino-5-chlorophenyl)-6-chloro-4-methylquinoline | 3 | 75 |

| 5 | 4-F | 2-(2-amino-5-fluorophenyl)-6-fluoro-4-methylquinoline | 3 | 71 |

| 6 | 5-Me | 2-(2-amino-4-methylphenyl)-4,7-dimethylquinoline | 1 | 80 |

| 7 | 5-Cl | 2-(2-amino-4-chlorophenyl)-7-chloro-4-methylquinoline | 3 | 68 |

| 8 | N-Ts | 2-(2-(tosylamino)phenyl)-4-methyl-1-tosyl-1,2-dihydroquinoline | 12 | 65 |

General Reaction Conditions: 2-ethynylaniline derivative (1.0 mmol), InBr₃ (10 mol%), in toluene (5 mL) at 110 °C.

Experimental Protocols

General Procedure for the Indium-Promoted Dimerization of 2-Ethynylanilines

Materials:

-

Substituted 2-ethynylaniline derivative

-

Indium(III) bromide (InBr₃)

-

Anhydrous toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-ethynylaniline derivative (1.0 mmol) and indium(III) bromide (0.1 mmol, 10 mol%).

-

Under an inert atmosphere, add anhydrous toluene (5 mL) to the flask.

-

Heat the reaction mixture to 110 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-12 hours, see Table 1), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired polysubstituted quinoline.

Characterization:

The structure and purity of the synthesized quinoline derivatives can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the divergent reaction pathways of 2-ethynylanilines promoted by InBr₃, leading to either indoles or quinolines based on the terminal alkyne substituent.

Caption: Divergent synthesis of indoles and quinolines.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental protocol for the indium-promoted dimerization of 2-ethynylanilines.

Caption: Experimental workflow for quinoline synthesis.

Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry. The ability to efficiently synthesize polysubstituted quinolines through this indium-promoted dimerization opens avenues for the rapid generation of compound libraries for drug discovery programs. These derivatives can be further functionalized to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The diverse substitution patterns achievable with this method are particularly valuable for structure-activity relationship (SAR) studies, aiding in the identification of novel drug candidates targeting a range of diseases.

References

- 1. InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group [organic-chemistry.org]

- 2. InBr3-promoted divergent approach to polysubstituted indoles and quinolines from 2-ethynylanilines: switch from an intramolecular cyclization to an intermolecular dimerization by a type of terminal substituent group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-heterocycles using 2-((trimethylsilyl)ethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indoles and quinolines, two pivotal N-heterocyclic scaffolds in medicinal chemistry and drug development, utilizing the versatile starting material, 2-((trimethylsilyl)ethynyl)aniline.

Introduction